molecular formula C6H9NO3 B2896363 2-Oxopyrrolidin-3-yl acetate CAS No. 42491-95-2

2-Oxopyrrolidin-3-yl acetate

Cat. No. B2896363
CAS RN: 42491-95-2
M. Wt: 143.142
InChI Key: KBIUKOHCESPDKY-UHFFFAOYSA-N
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Description

2-Oxopyrrolidin-3-yl acetate is a compound with the molecular formula C6H9NO3 . It is a solid at room temperature and has a molecular weight of 143.14 . The IUPAC name for this compound is 2-oxo-3-pyrrolidinyl acetate .


Synthesis Analysis

The synthesis of 2-Oxopyrrolidin-3-yl acetate derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .


Molecular Structure Analysis

The molecular structure of 2-Oxopyrrolidin-3-yl acetate is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

One of the chemical reactions involving 2-Oxopyrrolidin-3-yl acetate is its use as a substrate in the enantioselective hydrolysis catalyzed by a lipase enzyme . This reaction results in the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .


Physical And Chemical Properties Analysis

2-Oxopyrrolidin-3-yl acetate is a solid at room temperature . It has a boiling point of 304.7±35.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of γ-Lactam Derivatives

2-Oxopyrrolidin-3-yl acetate: is used in the synthesis of α,β-unsaturated γ-lactam derivatives . These compounds have potential biological activity and are synthesized through a stereoselective, multicomponent catalytic carbonylative approach . The process involves the catalytic assembly of homopropargylic amines, carbon monoxide, an alcohol, and oxygen, activated in sequence under a simple catalytic system.

Homogeneous Catalysis

The compound serves as a building block in homogeneous catalysis, particularly in oxidative carbonylation reactions. These reactions are crucial for the direct synthesis of carbonyl compounds using carbon monoxide, the simplest C-1 source .

Stereoselective Synthesis

2-Oxopyrrolidin-3-yl acetate: is involved in stereoselective synthesis processes. The stereoselectivity is essential for creating compounds with specific configurations, which can be significant in the development of pharmaceuticals .

Heterocyclic Chemistry

In heterocyclic chemistry, this compound is used to create heterocycles, which are rings containing at least one atom other than carbon. These structures are the backbone of many pharmaceuticals and are vital in drug discovery .

Palladium-Catalyzed Reactions

It is also used in palladium-catalyzed reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules .

Chemical Research and Development

As a chemical intermediate, 2-Oxopyrrolidin-3-yl acetate is available for purchase for use in scientific research, indicating its role in various research and development activities within the chemical industry .

Safety and Hazards

The safety information available indicates that 2-Oxopyrrolidin-3-yl acetate has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The pyrrolidine ring, a key feature of 2-Oxopyrrolidin-3-yl acetate, is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the research and development of this compound could involve exploring new synthetic strategies and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2-oxopyrrolidin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)10-5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUKOHCESPDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopyrrolidin-3-yl acetate

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